6-Allyloxy-4-methylcoumarin
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Overview
Description
6-Allyloxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The molecular formula of this compound is C13H12O3, and it has a molecular weight of 216.23 g/mol .
Preparation Methods
The synthesis of 6-Allyloxy-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylcoumarin, which can be obtained through the Pechmann condensation reaction of resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.
Allylation: The 4-methylcoumarin is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-Allyloxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Allyloxy-4-methylcoumarin has several scientific research applications, including:
Fluorescent Labeling: Due to its fluorescent properties, it is used as a fluorophore in the labeling of biomolecules for imaging and detection purposes.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antifungal properties.
Chemical Probes: It is used as a chemical probe in various biochemical assays to study enzyme activities and molecular interactions.
Material Science:
Mechanism of Action
The mechanism of action of 6-Allyloxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to interfere with fungal cell wall synthesis and disrupt cellular processes . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging and detection applications .
Comparison with Similar Compounds
6-Allyloxy-4-methylcoumarin can be compared with other similar compounds, such as:
7-Hydroxy-4-methylcoumarin: Known for its use as a fluorescent probe in biochemical assays.
6,7-Dihydroxy-4-methylcoumarin: Studied for its antioxidant and anticancer properties.
4-Methyl-6,7-dihydroxycoumarin: Used as an intermediate in the synthesis of various coumarin derivatives.
The uniqueness of this compound lies in its specific allyloxy substitution, which imparts distinct chemical and biological properties compared to other coumarin derivatives.
Properties
IUPAC Name |
4-methyl-6-prop-2-enoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-3-6-15-10-4-5-12-11(8-10)9(2)7-13(14)16-12/h3-5,7-8H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDCGUYMOOCLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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